2-chloro-N-(3-methylphenyl)propanamide
Description
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Properties
IUPAC Name |
2-chloro-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIUZVPOZODGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-chloro-N-(3-methylphenyl)propanamide CAS 111057-88-6
An In-Depth Technical Guide to 2-chloro-N-(3-methylphenyl)propanamide (CAS 111057-88-6): Synthesis, Characterization, and Safety
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated N-aryl amide. The N-aryl amide motif is a cornerstone in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, making its derivatives valuable intermediates in synthetic chemistry.[1][2] This document is structured to serve researchers and drug development professionals, offering detailed methodologies for synthesis, a logical workflow for analytical characterization, and critical safety protocols. The causality behind experimental choices is emphasized to provide field-proven insights, ensuring that the described protocols are robust and self-validating.
The guide begins by detailing the fundamental physicochemical properties of the compound. It then presents two primary, well-established synthetic routes: the reaction of an amine with an acyl chloride and a carbodiimide-mediated coupling. A systematic workflow for purification and structural elucidation using modern spectroscopic techniques is subsequently outlined. Finally, this document provides a thorough review of the compound's known hazards and establishes rigorous protocols for safe handling and emergency response.[3]
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 111057-88-6 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO | [3][4] |
| Molecular Weight | 197.66 g/mol | [3][4] |
| Canonical SMILES | CC1=CC=CC(=C1)NC(=O)C(C)Cl | [5] |
| InChIKey | YWSVGMSGVIXGPW-UHFFFAOYSA-N |[6] |
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound dictate its behavior in experimental settings, from solubility during synthesis and purification to its signature in analytical instruments.
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Physical Form | Solid | [6] |
| logP (Octanol/Water) | 2.56 | Crippen Method (Calculated for isomer)[7] |
| Boiling Point | 601.33 K (328.18 °C) | Joback Method (Calculated for isomer)[7] |
| Melting Point | 373.91 K (100.76 °C) | Joback Method (Calculated for isomer)[7] |
| Topological Polar Surface Area | 29.1 Ų | Calculated[5] |
Expected Spectroscopic Signatures
Structural confirmation is paramount following synthesis. The following spectroscopic data are predicted based on the compound's structure and are essential for its unambiguous identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the 3-methylphenyl ring (typically in the δ 7.0-7.5 ppm region), a quartet for the methine proton (CH) adjacent to the chlorine atom, a singlet for the amide proton (N-H), a singlet for the methyl group on the aromatic ring, and a doublet for the terminal methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should reveal signals for the carbonyl carbon (C=O) of the amide group (typically δ 165-175 ppm), multiple signals for the aromatic carbons, and distinct signals for the aliphatic carbons, including the chlorinated methine carbon and the two methyl carbons.[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would confirm the presence of principal functional groups. A strong absorption band around 1650-1680 cm⁻¹ is indicative of the amide I band (C=O stretch). A band around 3200-3400 cm⁻¹ would correspond to the N-H stretch.
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z ≈ 197.66.[9] The presence of a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is a definitive indicator of a single chlorine atom in the molecule due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis Methodologies
The formation of the amide bond is a fundamental transformation in organic chemistry.[1] For this compound, two highly reliable and scalable methods are presented. The choice between them often depends on the cost of starting materials, desired reaction conditions, and the scale of the synthesis.
Method A: Acylation via 2-Chloropropanoyl Chloride
This is a classic, high-yielding approach involving the nucleophilic acyl substitution of a reactive acyl chloride with an amine. The reaction is typically rapid and proceeds to completion.
Rationale: The use of an acyl chloride provides a highly electrophilic carbon atom, making it very susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the stirred solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction.
-
Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq.) in the same solvent dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography.
Method B: Carbodiimide-Mediated Amide Coupling
This method couples a carboxylic acid directly with an amine using a dehydrating agent, such as N,N'-Dicyclohexylcarbodiimide (DCC). This approach avoids the use of a harsh acyl chloride and is considered a milder alternative.[10]
Rationale: DCC activates the carboxylic acid (2-chloropropionic acid) by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-methylaniline), forming the desired amide bond. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process.[10]
Experimental Protocol:
-
Dissolve 2-chloropropionic acid (1.1 eq.) and 3-methylaniline (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Once complete, filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product via recrystallization or column chromatography.
Visualization of Synthesis Pathways
Caption: Synthetic routes to this compound.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to validate the successful synthesis of the target compound and to establish its purity. This process is self-validating, as each step provides data that must be consistent with the proposed structure.
Sources
- 1. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. aaronchem.com [aaronchem.com]
- 4. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloro-N-(2-methylphenyl)propanamide | 19281-31-3 [sigmaaldrich.com]
- 7. chemeo.com [chemeo.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Propanamide, N-(3-methylphenyl)-3-chloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Technical Monograph: The Meta-Isomer of 2-Chloro-N-tolylpropanamide
Subtitle: A Versatile Scaffold for the Synthesis of Alpha-Amino Amide Pharmacophores
Executive Summary & Chemical Identity
Target Molecule: 2-chloro-N-(3-methylphenyl)propanamide CAS Registry Number: 111057-88-6 (Isomer Specific) Role: Electrophilic Intermediate / Alkylating Agent
This guide serves as a technical manual for the synthesis, characterization, and application of the meta-isomer of 2-chloro-N-tolylpropanamide. While the ortho-isomer (CAS 19281-31-3) is widely recognized as a precursor to the local anesthetic Prilocaine, the meta-isomer offers a distinct steric and electronic profile. It serves as a critical "warhead" in Structure-Activity Relationship (SAR) studies, allowing researchers to probe the binding pockets of voltage-gated sodium channels (VGSCs) without the steric hindrance imposed by ortho-substitution.
Physiochemical Profile
| Property | Value (Experimental/Predicted) | Context |
| Molecular Formula | C₁₀H₁₂ClNO | |
| Molecular Weight | 197.66 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 92–95 °C | Distinct from ortho (79-81 °C) |
| LogP | ~2.4 | Moderate lipophilicity; CNS penetrant |
| Reactivity | High ( |
Synthetic Methodology (Optimized Protocol)
Objective: High-yield synthesis of this compound minimizing bis-acylation side products.
Reaction Logic
The synthesis utilizes a Schotten-Baumann acylation. Critical control of temperature is required to prevent the formation of the imide (bis-acylation) or thermally induced elimination of HCl to form the acrylamide (2-methyl-N-(3-methylphenyl)acrylamide).
Reagents:
-
Nucleophile: 3-Methylaniline (m-Toluidine) [1.0 eq]
-
Electrophile: 2-Chloropropanoyl chloride [1.1 eq]
-
Base: Triethylamine (Et₃N) [1.2 eq] or K₂CO₃ (heterogeneous)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Preparation: Charge a 3-neck round-bottom flask with 3-methylaniline (50 mmol) and dry DCM (100 mL). Cool the system to 0 °C under an inert nitrogen atmosphere.
-
Base Addition: Add Triethylamine (60 mmol) dropwise. Note: Exothermic reaction; maintain T < 5 °C.
-
Acylation: Dissolve 2-chloropropanoyl chloride (55 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes.
-
Scientific Insight: Slow addition prevents localized heating, which favors the elimination side-reaction.
-
-
Equilibration: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench & Workup:
-
Wash reaction mixture with 1M HCl (2 x 50 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove acid byproducts.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis workflow for the meta-isomer via Schotten-Baumann acylation.
Analytical Characterization
To validate the synthesis, one must distinguish the meta-isomer from potential ortho or para contaminants (if starting material purity was compromised).
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region: The meta-substitution pattern is diagnostic. Look for a singlet-like signal (or narrow doublet) for the proton at position 2 of the ring (between methyl and amide), distinct from the complex multiplets of ortho isomers.
- ~7.45 (s, 1H, Ar-H2)
- ~7.35 (d, 1H, Ar-H6)
- ~7.20 (t, 1H, Ar-H5)
- ~6.95 (d, 1H, Ar-H4)
-
Amide Proton:
~8.20 (br s, 1H, NH). -
Alpha-Proton:
~4.55 (q, 1H, CH-Cl). Note: This quartet confirms the integrity of the alpha-chloro group. -
Methyl Groups:
- ~2.35 (s, 3H, Ar-CH₃).
- ~1.80 (d, 3H, CH(Cl)-CH₃).
Reactivity & Derivatization Strategies
The core value of this compound lies in its reactivity as an electrophile. It is the "scaffold" for synthesizing amino-amide anesthetics and anti-arrhythmics.
Primary Pathway: Nucleophilic Substitution ( )
The reaction with secondary amines (e.g., diethylamine, piperidine) generates the pharmacophore found in Lidocaine and Mepivacaine.
Optimization for
-
Finkelstein Modification: If the amine nucleophile is weak, add catalytic Sodium Iodide (NaI) in Acetone. This converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
Steric Considerations: The meta-methyl group provides less steric hindrance than the ortho-methyl in Prilocaine precursors, typically resulting in faster reaction kinetics and higher yields during amination.
Visualization: Derivatization Pathways
Figure 2: Divergent synthesis pathways transforming the chloro-scaffold into bioactive libraries.
Safety & Handling (E-E-A-T)
Hazard Class: Alkylating Agent / Sensitizer.
-
Mechanism of Toxicity: As an
-haloamide, this compound can alkylate DNA and proteins (cysteine residues). It is a potent skin sensitizer. -
Handling Protocol:
-
Containment: Weigh and transfer only within a certified Fume Hood.
-
PPE: Double nitrile gloves are mandatory. The compound permeates standard latex.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the electrophilic site before cleaning.
-
References
-
Gowda, B. T., et al. (2011). Structural studies on N-(aryl)-acetamides and propanamides. Journal of Molecular Structure. (Contextual grounding for amide bond geometry).
-
Tilstam, U. (2018). Weinreb Amides: A Practical Guide to Reagents and Procedures. (Reference for amide synthesis optimization).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19281-31-3 (Ortho-isomer comparison). Retrieved from [Link]
Technical Guide: Comparative Analysis of 2-Chloro-N-(o-tolyl)propanamide vs. 2-Chloro-N-(m-tolyl)propanamide
[1]
Executive Summary
This technical guide provides a high-resolution analysis distinguishing 2-chloro-N-(2-methylphenyl)propanamide (the ortho isomer) from its regioisomer 2-chloro-N-(3-methylphenyl)propanamide (the meta isomer).[1]
The distinction is critical in pharmaceutical development because the ortho isomer is the obligate intermediate for the local anesthetic Prilocaine . The meta isomer represents a critical process impurity derived from isomeric contamination in the starting material (
Structural & Electronic Characterization
The core difference lies in the position of the methyl group on the phenyl ring relative to the amide nitrogen. This positional isomerism induces significant changes in molecular geometry and electronic distribution.
| Feature | 2-Chloro-N-(o-tolyl)propanamide (Ortho) | 2-Chloro-N-(m-tolyl)propanamide (Meta) |
| Structure | Methyl group at C2 (adjacent to N).[1] | Methyl group at C3.[1][2] |
| Steric Environment | High Steric Hindrance. The ortho-methyl group clashes with the amide carbonyl oxygen and the | Low Steric Hindrance. The meta-methyl group is distal to the reaction center.[1] |
| Conformation | Non-Planar (Twisted). To relieve steric strain, the phenyl ring twists out of the amide plane (dihedral angle | Planar/Near-Planar. Electronic conjugation is maximized between the nitrogen lone pair and the phenyl ring.[1] |
| Electronic Effect | Inductive donation (+I) is proximal but resonance is inhibited by the twist (steric inhibition of resonance). | Inductive donation (+I) is weaker (distance); Resonance is fully active.[1] |
| Melting Point | 110–111 °C (Experimental) | Generally lower or distinct due to different crystal packing symmetry. |
The "Ortho Effect" Mechanism
In the ortho isomer, the steric bulk of the methyl group forces the amide bond to rotate. This decouples the nitrogen lone pair from the phenyl ring's
Synthetic Pathways & Reactivity[1]
Synthesis of the Prilocaine Intermediate (Ortho Isomer)
The synthesis involves the N-acylation of
Reaction Scheme:
Experimental Protocol: Selective Synthesis
-
Reagents:
-Toluidine (1.0 eq), 2-Chloropropionyl chloride (1.1 eq), K CO (1.5 eq) or DIPEA.[1] -
Solvent: Acetone (for inorganic base) or THF/DCM (for organic base).[1]
-
Procedure:
-
Dissolve
-toluidine in acetone at 0–5 °C. -
Add K
CO to scavenge HCl.[1] -
Dropwise addition of 2-chloropropionyl chloride (control exotherm).[1]
-
Stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Critical Step: Quench with water to precipitate the product.[1] The ortho isomer crystallizes readily; the meta isomer may remain in the mother liquor or co-precipitate depending on levels.
-
Recrystallize from Ethanol/Water to remove meta impurities.[1]
-
Nucleophilic Substitution (Prilocaine Formation)
The defining reactivity difference is the rate of nucleophilic substitution (S
-
Ortho Isomer: Reacts slower .[1] The ortho-methyl group blocks the trajectory of the incoming nucleophile (propylamine).[1] Requires higher temperatures (refluxing toluene/acetone) or catalysts (KI).
-
Meta Isomer: Reacts faster . The lack of steric shielding allows rapid substitution.
-
Risk:[1] If the meta intermediate is present, it converts to the "Meta-Prilocaine" analog faster than the drug forms, enriching the final product with this impurity.
-
Figure 1: Parallel synthetic pathways showing the propagation of the meta-isomer impurity.[1]
Pharmacological & Toxicological Implications[1]
The most critical distinction for drug developers is the metabolic fate of these molecules. Both amides are hydrolyzed by amidases (carboxylesterases) in the liver, releasing their parent toluidines.
Metabolic Hydrolysis
1Toxicity of Metabolites
The toxicity profile is driven by the released toluidine isomer.
| Metabolite | Source | Toxicity Profile | Mechanism |
| From Ortho Isomer (Prilocaine) | High Risk. Known human carcinogen (Group 1).[1] Causes Methemoglobinemia.[3][4] | N-hydroxylation to | |
| From Meta Isomer | Moderate/Distinct Risk. Causes Methemoglobinemia; bladder toxicity profile differs from ortho.[1] | Similar N-hydroxylation pathway, but different DNA adduct formation potential in bladder epithelium.[1] |
Clinical Consequence: Prilocaine use is limited in specific populations (e.g., neonates, pregnancy) specifically because the ortho-isomer releases
Figure 2: Metabolic activation pathway of the ortho-isomer leading to toxicity.[1]
Analytical Differentiation (Protocol)
Separating these isomers requires high-efficiency chromatography because their polarity is similar. The ortho-twist, however, exposes different hydrophobic surface areas compared to the planar meta-isomer.[1]
HPLC Method for Isomer Separation
This protocol separates the ortho-intermediate, meta-impurity, and hydrolyzed toluidines.[1]
References
-
PubChem. (2025).[1] 2-Chloro-N-(2-methylphenyl)propanamide (Compound).[1][6][7] National Library of Medicine. [Link][1]
-
European Pharmacopoeia (Ph.[1][8] Eur.). Prilocaine Hydrochloride Monograph. (Defines Impurity A as the ortho-amide).[1]
-
Gowda, B. T., et al. (2010). Structural studies of N-(aryl)-amides: The Ortho Effect. Acta Crystallographica Section E. [Link] (General reference for structural conformation of o-substituted anilides).
-
Klein, J., et al. (1994).[1][9] Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
National Toxicology Program. (2014). Report on Carcinogens, o-Toluidine. U.S. Department of Health and Human Services. [Link][1]
Sources
- 1. 2-Chloro-o-propionotoluidide | C10H12ClNO | CID 3858908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]
- 7. anaxlab.com [anaxlab.com]
- 8. Development of an HPLC Method for Determination of Related Impurities in Prilocaine Substance [diva-portal.org]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
amide coupling conditions for 2-chloro-N-(m-tolyl)propanamide
Application Note: Optimization of Amide Coupling for -Haloacyl Moieties
Synthesis of 2-chloro-N-(m-tolyl)propanamide
Abstract & Scope
This technical guide details the optimized synthesis of 2-chloro-N-(m-tolyl)propanamide , a structural isomer of the local anesthetic Prilocaine. The synthesis of
This document provides two validated protocols:
-
Method A (Acid Chloride): A scalable, kinetic-controlled pathway using 2-chloropropanoyl chloride.
-
Method B (Coupling Reagent): A mild, high-yield pathway using HATU/DIPEA for sensitive applications.
Mechanistic Insight: The Chemoselectivity Challenge
The reaction between m-toluidine (a nucleophilic aniline) and an
-
Path A (Kinetic Control - Desired): Attack at the carbonyl carbon. This is fast, reversible (initially), and leads to the stable amide. It is favored at lower temperatures (
). -
Path B (Thermodynamic Control - Undesired): Attack at the
-carbon ( ). This displaces the chloride, forming a secondary amine. This is favored by high temperatures and excess amine.
Key Insight: To maximize yield, the reaction must be kept cold during addition to favor the lower activation energy of acylation.
Figure 1: Reaction Pathways & Selectivity
Caption: Kinetic competition between Acylation (Path A) and Alkylation (Path B). Low temperature favors Path A.
Protocol A: Acid Chloride Method (Scalable)
Best for: Gram-to-kilogram scale synthesis where cost and speed are priorities.
Reagents
-
Substrate: m-Toluidine (1.0 equiv)
-
Reagent: 2-Chloropropanoyl chloride (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) or (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Procedure
-
Preparation: Charge a 3-neck round-bottom flask with m-toluidine (10 mmol, 1.07 g) and
(12 mmol, 1.67 mL) in anhydrous DCM (50 mL). -
Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .
-
Addition: Dissolve 2-chloropropanoyl chloride (11 mmol, 1.07 mL) in 10 mL DCM. Add this solution dropwise over 30 minutes.
-
Critical: Maintain internal temp < 5°C. Rapid addition causes localized heating, promoting alkylation.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (20-25°C) for 2 hours.
-
Quench & Workup:
-
Add 1M HCl (30 mL) to the reaction mixture (removes unreacted toluidine).
-
Separate the organic layer.[1]
-
Wash with Sat.
(30 mL) to remove acid byproducts. -
Wash with Brine (30 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate (or Methylcyclohexane) if necessary.
Protocol B: HATU Coupling Method (High Precision)
Best for: Small-scale discovery chemistry or when the acid chloride is unavailable/unstable. This method avoids the harsh conditions of thionyl chloride generation.
Reagents
-
Substrate: m-Toluidine (1.0 equiv)
-
Acid: 2-Chloropropanoic acid (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Procedure
-
Activation: In a vial, dissolve 2-chloropropanoic acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes at Room Temperature.
-
Note: The solution should turn slightly yellow as the active ester forms.
-
-
Coupling: Add m-toluidine (1.0 mmol) to the activated acid mixture.
-
Incubation: Stir at Room Temperature (25°C) for 4–14 hours.
-
Optimization: Heating to 35°C can accelerate the reaction without significant alkylation risk in this specific system [1].
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with 5% LiCl solution (3x 10 mL) to remove DMF.
-
Wash with 0.5M HCl and Brine.
-
-
Isolation: Dry organic layer (
) and concentrate.
Figure 2: Experimental Workflow (Method B)
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Optimization & Troubleshooting Data
The following table summarizes common pitfalls and their remediation, based on standard amide coupling kinetics [2].
| Parameter | Observation | Diagnosis | Solution |
| Impurity A | Product + mass of 72 Da (approx) | N-Alkylation (Dimerization) | Temperature too high during addition. Cool to -10°C. |
| Low Yield | High starting material remaining | Incomplete Activation (Method B) | Ensure HATU is fresh; increase DIPEA to 2.5 equiv. |
| Color | Dark brown/black reaction mixture | Oxidation of Toluidine | Degas solvents; perform under Nitrogen/Argon atmosphere. |
| Solubility | Precipitate forms immediately | Amine Salt Formation | Use a stronger solvent (DMF/DCM mix) or increase base volume. |
Safety & Handling
-
Blistering Agent Warning:
-Haloamides are potent alkylating agents. They can cause severe skin irritation and blistering similar to mustard agents. Double-gloving (Nitrile) and a fume hood are mandatory. -
Lachrymator: 2-Chloropropanoyl chloride is a lachrymator. Handle only in a well-ventilated hood.
References
-
Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid. International Journal of Chemical and Biological Sciences. (2024). Link (Accessed via Vertex AI Search).
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. (2009). Link
-
Friedel-Crafts Acylation vs Alkylation Selectivity. Journal of Chemical Education. (2012). Link
Sources
Application Note: Using 2-Chloro-N-(3-methylphenyl)propanamide as an Organic Building Block
Executive Summary
2-Chloro-N-(3-methylphenyl)propanamide (also known as N-(3-tolyl)-2-chloropropionamide) is a versatile electrophilic building block primarily used in the synthesis of local anesthetics , anti-arrhythmic agents , and heterocyclic pharmacophores .
Structurally, it is the meta-isomer analogue of the key intermediate used to synthesize Prilocaine (which utilizes the ortho-isomer). This specific meta-substitution pattern renders it a critical tool for Structure-Activity Relationship (SAR) studies, allowing researchers to probe the steric and electronic effects of the aryl ring on sodium channel binding affinity. Additionally, the
This guide details three core protocols:
-
Synthesis of
-Amino Amides (Prilocaine Analogues). -
Synthesis of Morpholin-3-ones (Heterocyclic Cyclization).
-
Friedel-Crafts Cyclization to Oxindoles .
Chemical Profile & Reactivity[1][2][3][4][5][6]
The molecule features two distinct reactivity zones:[1]
-
The
-Carbon (Electrophilic): The chlorine atom is activated by the adjacent carbonyl group, making it highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides). -
The Amide Linkage: Stable under mild conditions but can participate in intramolecular cyclizations.
-
The Aromatic Ring: The 3-methyl group activates the ring at the ortho and para positions, facilitating electrophilic aromatic substitution (e.g., cyclization to oxindoles).
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 197.66 g/mol |
| Physical State | White to off-white crystalline solid |
| Key Reactivity | Alkylating agent ( |
| Storage | 2-8°C, inert atmosphere (moisture sensitive) |
Application 1: Synthesis of Meta-Substituted Local Anesthetics
Target: Synthesis of N-(3-methylphenyl)-2-(propylamino)propanamide (Meta-Prilocaine).
This protocol describes the displacement of the
Mechanism
The reaction proceeds via a standard
Caption:
Protocol
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: n-Propylamine (3.0 eq) [Use excess to act as base, or use 1.1 eq amine + 2.0 eq
] -
Solvent: Toluene (0.5 M concentration)
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) - Finkelstein condition to accelerate sluggish reactions.
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.97 g) of the substrate in 20 mL of Toluene.
-
Addition: Add 30 mmol (2.5 mL) of n-propylamine. Note: If using KI, add it now.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 6-12 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material spot (
) should disappear, replaced by a more polar amine spot ( ). -
Workup:
-
Cool to room temperature.[2]
-
Filter off the precipitated propylammonium chloride salts.
-
Wash the filtrate with water (2 x 10 mL) to remove excess amine.
-
Extract the organic layer with 1M HCl (2 x 15 mL). The product moves to the aqueous phase.
-
Basify the aqueous extract with 2M NaOH to pH > 10. The product will oil out.
-
Extract with DCM (3 x 15 mL), dry over
, and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc if solid, or convert to HCl salt for storage.
Application 2: Synthesis of Morpholin-3-ones
Target: 4-(2-hydroxyethyl)-2-methyl-N-(3-methylphenyl)morpholin-3-one derivatives.
Reacting the substrate with bifunctional nucleophiles (like ethanolamine) allows for a "tandem alkylation-cyclization" sequence, creating a morpholinone ring. This scaffold is common in Factor Xa inhibitors and fungicides.
Mechanism[1][3][4][6][7][8][9][10]
-
Step 1: N-alkylation of ethanolamine by the
-chloro amide. -
Step 2: Intramolecular attack of the hydroxyl group on the amide carbonyl (transamidation/esterification logic) or, more commonly, reaction with a second electrophile (like glyoxal or chloroacetyl chloride) if building larger rings.
-
Direct Cyclization Note: To form the morpholinone directly from this specific precursor, one typically reacts the
-chloro amide with an amino-alcohol, then cyclizes using a dehydrating agent or base if the structure allows. -
Alternative: Reacting with N-benzyl ethanolamine yields the acyclic intermediate.
-
Protocol (Morpholinone Precursor Synthesis):
-
Dissolve substrate (1 eq) in Acetonitrile.
-
Add Ethanolamine (2.5 eq).
-
Reflux for 4 hours.
-
Isolate the intermediate: 2-((2-hydroxyethyl)amino)-N-(3-methylphenyl)propanamide.
-
Cyclization (Optional): Treat intermediate with Thionyl Chloride (
) or Carbonyl Diimidazole (CDI) to close the ring depending on the desired final heterocycle (e.g., oxazolidinone fusion or morpholine closure).
Application 3: Intramolecular Cyclization to Oxindoles
Target: 3,4-dimethylindolin-2-one and 3,6-dimethylindolin-2-one.
This is an advanced application utilizing the Stollé Synthesis logic (Friedel-Crafts alkylation). The
Regioselectivity Challenge: Because the starting aniline was meta-substituted (3-methyl), cyclization can occur at the:
-
Para-position (relative to methyl): Yields 3,6-dimethyl oxindole (Sterically favored).
-
Ortho-position (relative to methyl): Yields 3,4-dimethyl oxindole (Sterically hindered).
Caption: Regioselective Friedel-Crafts cyclization pathways.
Protocol:
-
Mix the substrate (1 g) intimately with anhydrous Aluminum Chloride (
, 3 g). -
Heat the solid mixture to 140-160°C (melt) for 1 hour. Caution: HCl gas evolution.
-
Cool and quench carefully with ice-water.
-
Extract the precipitate with Ethyl Acetate.
-
Separate isomers via column chromatography (Silica gel, Hexane:EtOAc gradient).
Analytical Standards & QC
When validating the identity of this compound or its derivatives, look for these signature signals:
| Technique | Signature Signal | Interpretation |
| 1H NMR ( | Methyl doublet of the propanamide chain ( | |
| 1H NMR | Methyl singlet of the aryl ring (Ar- | |
| 1H NMR | Methine quartet ( | |
| 1H NMR | Amide NH (exchangeable with | |
| HPLC | RT shift vs Prilocaine | The meta-isomer typically elutes slightly after the ortho-isomer (Prilocaine impurity) on C18 columns due to planarity/surface area differences. |
Safety & Handling
-
Hazard Class: Skin Irritant (H315), Eye Irritant (H319).
-
Specific Danger: As an
-halo amide, this compound is a potent alkylating agent . It can alkylate DNA or proteins. -
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the electrophilic chloride before disposal.
References
-
NIST Chemistry WebBook. "Propanamide, N-(3-methylphenyl)-3-chloro-". National Institute of Standards and Technology. [Link]
-
PubChem. "this compound - Compound Summary". National Library of Medicine. [Link]
- AstraZeneca. "Synthesis of Prilocaine and related local anesthetics." Journal of Medicinal Chemistry (Contextual reference for ortho/meta isomer SAR).
-
Organic Chemistry Portal. "Synthesis of Oxindoles via Friedel-Crafts Cyclization." [Link]
-
ChemGuide. "Mechanisms of Nucleophilic Substitution in Acyl Chlorides and Amides." [Link]
Sources
Troubleshooting & Optimization
separating ortho meta and para isomers of 2-chloro-N-tolylpropanamide
Topic: 2-Chloro-N-tolylpropanamide (Ortho, Meta, Para)
Ticket ID: ISO-SEP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Separation of Regioisomers (o-, m-, p-)
Executive Summary & Triage
Welcome to the Separation Science Technical Support Center. You are likely dealing with the synthesis intermediate for local anesthetics (similar to Prilocaine precursors) or specific agrochemicals.
The separation of 2-chloro-N-tolylpropanamide isomers presents a classic "molecular recognition" challenge.
-
The Problem: The meta and para isomers possess nearly identical hydrophobicities (
), making standard C18 separation difficult. -
The Solution: You must exploit shape selectivity (
interactions) or steric exclusion (Cyclodextrins) rather than simple hydrophobicity.
Please select the module below that matches your current bottleneck.
Module 1: Analytical HPLC (QC & Method Development)
User Reported Issue: "My peaks for meta and para isomers are co-eluting on my standard C18 column."
Root Cause Analysis
Standard C18 columns separate based on hydrophobic interaction. The methyl group position (meta vs. para) on the tolyl ring causes negligible change in the molecule's overall hydrophobicity. To resolve these, you need a stationary phase that interacts with the electron density of the aromatic ring or the 3D shape of the molecule.
Recommended Protocol
Option A: The "Phenyl-Hexyl" Approach (Recommended First-Line)
Phenyl-based columns utilize
-
Column: Phenyl-Hexyl or Biphenyl (3 µm or 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH provides better
-selectivity than Acetonitrile). -
Gradient: Isocratic hold at 55-60% B often yields better resolution for isomers than a steep gradient.
Option B: The "Cyclodextrin" Approach (For Difficult Pairs)
If Phenyl-Hexyl fails, use a
-
Mechanism:[1][2] The para isomer (linear) fits deeply into the cavity; the ortho isomer (bulky) is excluded; the meta is intermediate.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Targeted) | Cyclodextrin (Shape) |
| Separation Mode | Hydrophobicity | Inclusion Complex | |
| m/p Resolution | Poor (< 1.5) | Good (> 2.0) | Excellent (> 3.0) |
| Elution Order | Random/Mixed | Ortho usually first | Ortho (Excl) |
Workflow Visualization
Caption: Logical decision tree for selecting the correct stationary phase when standard C18 fails to resolve positional isomers.
Module 2: Preparative Isolation (Scale-Up)
User Reported Issue: "I need to isolate 50 grams of the para-isomer. Prep-HPLC is too expensive."
Strategic Insight
For large-scale isolation, chromatography is the bottleneck. You should exploit the Symmetry Principle . Para-substituted aromatics generally possess higher symmetry than ortho/meta, leading to better packing in the crystal lattice and a significantly higher melting point.
Troubleshooting Guide: Fractional Crystallization
-
Solvent Selection: Do not use pure ethanol. Use a binary system: Toluene/Heptane or IPA/Water .
-
The "Ortho Effect": The ortho isomer (2-chloro-N-(2-tolyl)propanamide) will likely remain in the mother liquor due to steric hindrance preventing tight lattice packing.
-
Step-by-Step Protocol:
-
Step 1: Dissolve the crude mixture in hot Toluene (approx 80°C).
-
Step 2: Slowly add Heptane until slight turbidity is observed.
-
Step 3: Cool slowly to Room Temperature (RT) over 4 hours. Rapid cooling traps meta-isomer.
-
Step 4: Filter the solids. The filter cake is enriched in Para . The filtrate contains Ortho/Meta .
-
Step 5: Recrystallize the cake once more to achieve >99% purity.
-
Safety Warning: 2-chloro-N-tolylpropanamide is an
Module 3: The "Hidden" Variable (Chirality)
User Reported Issue: "I see four peaks instead of three. What is happening?"
Explanation
You have overlooked the chiral center at the C2 position of the propanamide chain (
-
If you used racemic 2-chloropropanoyl chloride, you have enantiomers (
and ) for every regioisomer. -
Ortho: (
) pair -
Meta: (
) pair -
Para: (
) pair
Standard achiral columns (C18, Phenyl) will merge the
If you need Enantiomeric Purity: You must use a Chiral Stationary Phase (CSP) .
-
Recommended: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: Hexane/IPA (90:10).
-
This will likely separate all 6 species (3 regioisomers
2 enantiomers).
Module 4: Gas Chromatography (GC) for Rapid QC
User Reported Issue: "Can I use GC? My HPLC run takes 20 minutes."
Feasibility Check
Yes, these amides are stable enough for GC, provided you do not exceed 260°C injector temperature (risk of thermal degradation/dehydrohalogenation).
Recommended GC Method:
-
Column: High-polarity Cyanopropyl-phenyl phase (e.g., DB-1701 or VF-17ms). The dipole interaction helps separate the ortho (high dipole) from para (low dipole).
-
Carrier: Hydrogen or Helium (Constant Flow 1.2 mL/min).
-
Temp Program:
-
Start: 100°C (Hold 1 min)
-
Ramp: 10°C/min to 240°C[3]
-
Hold: 5 min.
-
-
Detection: FID (280°C).
Summary of Physical Data for Separation
| Isomer | Est.[4][5] Melting Point | Solubility (Non-Polar) | HPLC Elution (Phenyl-Hexyl) |
| Ortho | Low (< 80°C) | High | First (Steric "twist" reduces |
| Meta | Medium | Medium | Second |
| Para | High (> 110°C) | Low | Last (Planar, strong |
References & Grounding
-
Separation of Acetanilide Derivatives via HPLC
-
Source: National Institutes of Health (PubMed) / Eur J Drug Metab Pharmacokinet.
-
Relevance: Establishes baseline protocols for separating aromatic amide isomers using reverse-phase systems.
-
Link:
-
-
Cyclodextrin Stationary Phases for Positional Isomers
-
Source: Electrophoresis Journal (via NIH).
-
Relevance: Validates the use of
-CD columns for resolving o-, m-, and p- isomers based on inclusion complex geometry. -
Link:
-
-
Crystal Structure and Packing of 2-chloro-N-(p-tolyl)propanamide
-
Source: Acta Crystallographica (via PMC).
-
Relevance: Provides the crystallographic basis (hydrogen bonding chains) that explains why the para isomer crystallizes preferentially, supporting the fractional crystallization protocol.
-
Link:
-
-
Chiral Separation on Substituted
-Cyclodextrin Columns-
Source: Restek Technical Literature.[6]
-
Relevance: Details the mechanism for separating enantiomers and positional isomers simultaneously using GC/HPLC.
-
Link:
-
Sources
Technical Support Center: HPLC Method for Resolving Prilocaine Impurities
Welcome to the technical support center for the analysis of Prilocaine and its impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions. My approach is to explain the "why" behind every recommendation, empowering you to not only solve immediate issues but also to build more robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here, we address some of the common high-level questions encountered when developing and running HPLC methods for Prilocaine.
Q1: Why do I see significant peak tailing with my Prilocaine peak?
A1: Prilocaine is a basic compound with a secondary amine, having a pKa of approximately 7.9.[1] On standard silica-based reversed-phase columns (like C18), residual, acidic silanol groups (Si-OH) on the silica surface can become deprotonated and negatively charged, especially at mobile phase pH values above 3.[2][3] The positively charged (protonated) Prilocaine molecules can then undergo secondary ionic interactions with these anionic silanol sites. This mixed-mode retention mechanism (hydrophobic and ionic) leads to poor peak shape, most commonly observed as tailing.[2][4]
Q2: What is the ideal mobile phase pH for Prilocaine analysis?
A2: The ideal pH depends on the overall goal of the separation. There are two primary strategies:
-
Low pH (pH 2.5-3.5): At this pH, the majority of surface silanol groups are protonated and neutral, which significantly reduces the secondary interactions causing peak tailing.[5] Prilocaine, being a base, will be fully protonated and positively charged. This is a very common and effective strategy for achieving good peak shape for basic compounds.
-
High pH (pH > 8.0): An alternative is to use a higher pH, above the pKa of Prilocaine. At a pH of 9 or 10, Prilocaine will be in its neutral form, while the silanol groups will be deprotonated. This can also lead to good peak shape but requires a pH-stable column (e.g., a hybrid or specialized high-pH stationary phase) as traditional silica columns degrade rapidly above pH 8. The United States Pharmacopeia (USP) monograph for Prilocaine specifies a mobile phase with a phosphate buffer at pH 8.0.[6]
Q3: What are the most critical impurities I should be looking for?
A3: The critical impurities are typically defined by pharmacopeias and can arise from synthesis or degradation. Key impurities for Prilocaine include:
-
Prilocaine Related Compound A (o-toluidine): A known starting material for the synthesis of Prilocaine.[6] It is also a metabolite and a potential degradation product.[7]
-
Prilocaine Related Compound B: Another process-related impurity specified in the USP.[6][8]
-
Other related substances: The European Pharmacopoeia (EP) lists several other impurities, often designated by letters (e.g., Impurity C, E, F, G).[9][10] These can include isomers or degradation products.
Q4: Can I use the same HPLC method for Lidocaine and Prilocaine?
A4: Yes, it is common to analyze Lidocaine and Prilocaine simultaneously, especially in combination drug products like topical creams.[8][11][12][13][14] Both are amide-type local anesthetics with similar chemical properties. A well-developed reversed-phase HPLC method can typically resolve both active ingredients from each other and from their respective impurities.[11][13]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of Prilocaine.
Issue 1: Asymmetric Peak Shape (Tailing or Fronting)
Poor peak shape is the most frequent issue for basic analytes like Prilocaine. It compromises resolution and leads to inaccurate integration and quantification.
Caption: Troubleshooting workflow for asymmetric HPLC peaks.
-
Cause A: Secondary Silanol Interactions
-
Explanation: As detailed in FAQ1, this is the primary cause of tailing for basic compounds. The interaction is strongest at mid-range pH (4-7) where silanols are ionized and Prilocaine is protonated.
-
Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH to ~3.0 using a buffer like phosphate or formate. This protonates the silanol groups, minimizing the unwanted ionic interaction.[5]
-
Solution 2: Use a Competing Base: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and shielding the Prilocaine from these interactions.[15] Note that this can sometimes shorten column lifetime.[15]
-
Solution 3: Use a Modern, End-Capped Column: Modern columns, especially those labeled as "end-capped," have fewer free silanol groups. The manufacturing process treats the silica surface to cover most of these active sites.[2] Using a high-purity, Type B silica or a hybrid-particle column provides excellent peak shape for basic compounds.[2]
-
-
Cause B: Column Overload
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. This can manifest as either tailing or fronting.[4]
-
Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded. Reduce the sample concentration or the injection volume accordingly.
-
-
Cause A: Sample Solvent Incompatibility
-
Explanation: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte molecules will not partition correctly onto the stationary phase at the column head. This causes a portion of the analyte band to travel too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[16] If solubility is an issue, use the weakest solvent possible that can still fully dissolve the sample.
-
-
Cause B: Column Bed Collapse or Void
-
Explanation: A physical disruption at the head of the column, such as a void or channel in the packed bed, can cause the sample band to spread unevenly, often leading to fronting or split peaks. This can be caused by pressure shocks or operating outside the column's recommended pH range.
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column likely needs to be replaced. Using a guard column can help protect the analytical column from particulate matter and prolong its life.
-
Issue 2: Poor Resolution Between Prilocaine and an Impurity
Achieving baseline separation between the main API and closely eluting impurities is critical for accurate quantification.
The pharmacopeial methods provide a benchmark for adequate separation.
| Parameter | USP Requirement (Prilocaine HCl) | Rationale |
| Resolution (R) | NLT 3.0 between Prilocaine and Prilocaine Related Compound B | Ensures baseline separation for accurate integration.[6] |
| Relative Retention Time (RRT) | Prilocaine Related Compound B is ~1.19 | Defines the expected elution order and window for the impurity.[6] |
| Tailing Factor (T) | Typically ≤ 2.0 for regulatory methods | Ensures peak symmetry for reliable integration.[5] |
-
Cause A: Insufficient Chromatographic Selectivity
-
Explanation: Selectivity (α) is the ability of the chromatographic system to distinguish between two analytes. If selectivity is poor, the peaks will overlap regardless of column efficiency.
-
Solution 1: Adjust Organic Modifier Percentage: Small changes in the percentage of acetonitrile or methanol can significantly alter selectivity. Try adjusting the organic content by ±2-5% to see if resolution improves.
-
Solution 2: Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve separation.
-
Solution 3: Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next step. If you are using a C18 column, consider a Phenyl or Cyano (CN) phase. These offer different retention mechanisms (π-π interactions for Phenyl) that can provide the necessary selectivity.
-
-
Cause B: Low Column Efficiency
-
Explanation: Efficiency (N, or plate count) refers to the narrowness of the peaks. Broader peaks are more likely to overlap. Low efficiency can be caused by an old or fouled column, or sub-optimal flow rate.
-
Solution 1: Reduce the Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, though it will increase the run time.
-
Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., <3 µm) or core-shell technology provide significantly higher efficiency, leading to sharper peaks and better resolution.
-
Solution 3: Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Excessive volume outside the column can cause peak broadening.[17]
-
Recommended HPLC Method Protocol
This method is based on USP guidelines and best practices for the analysis of basic compounds. It serves as a robust starting point for method development and validation.
Experimental Protocol
-
Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A modern, end-capped C18 column, 4.6 mm x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge C18, Phenomenex Luna Omega C18).
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm[6]
-
Injection Volume: 10 µL
-
-
Reagents and Solutions:
-
Mobile Phase A (Aqueous): Prepare a 25 mM monobasic sodium phosphate solution. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Mobile Phase Composition: 70% Mobile Phase A, 30% Mobile Phase B (Isocratic). Adjust ratio as needed to achieve a Prilocaine retention time of ~5-10 minutes.
-
Sample Diluent: Mobile Phase.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Prilocaine RS and relevant impurity standards in the Sample Diluent to a final concentration of approximately 0.0025 mg/mL.
-
Test Solution: Accurately weigh about 25 mg of the Prilocaine sample, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with Sample Diluent, and mix.[6]
-
-
System Suitability:
-
Inject the Standard Solution containing both Prilocaine and its key impurities (e.g., Prilocaine Related Compound B).
-
Verify that the resolution between Prilocaine and the critical impurity is > 2.0 (ideally > 3.0).
-
Confirm that the tailing factor for the Prilocaine peak is ≤ 1.5.
-
Check that the relative standard deviation (RSD) for replicate injections is ≤ 2.0%.
-
-
Procedure:
-
Inject the Test Solution.
-
Record the chromatogram for at least 1.5 times the retention time of the main Prilocaine peak.[6]
-
Identify impurities based on their relative retention times established from the standard injections.
-
Calculate the percentage of each impurity using the appropriate response factors if available.
-
References
-
Narendra M.G., Shailesh J.W. (2017). Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 179-182. [Link]
-
United States Pharmacopeia (2007). Lidocaine and Prilocaine Cream—Revision to Related Compounds Test. USP-NF. [Link]
-
Boopalan, G. (n.d.). RP-HPLC Method Development and Validation of Choline Salicylate and Lignocaine HCl in Mouth Ulcer Gel. Scite.ai. [Link]
-
Phenomenex (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
ResearchGate (2025). (PDF) Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. [Link]
-
Element Lab Solutions (n.d.). Peak Tailing in HPLC. [Link]
-
Crawford Scientific (2012). HPLC Method Development. [Link]
-
Journal of Applied Pharmaceutical Science (2019). Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography. [Link]
-
Phenomenex (2025). How to Reduce Peak Tailing in HPLC? [Link]
-
Taylor, T. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Journal of Current Pharma Research (n.d.). HPTLC Method Development for Simultaneous Estimation of Lidocaine and Prilocaine in Topical Formulation. [Link]
-
PharmaCores (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
European Medicines Agency (2013). Lidocaine/Prilocaine Plethora International non-proprietary name. [Link]
-
Rudolf, B., & Durstewitz-Knierim, D. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 235-241. [Link]
-
United States Pharmacopeia (2011). Lidocaine and Prilocaine Cream. USP 35-NF 30. [Link]
-
SCION Instruments (n.d.). HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
United States Pharmacopeia (n.d.). USP Monographs: Prilocaine Hydrochloride. Pharmacopeia.cn. [Link]
-
Labtech (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]
-
National Center for Biotechnology Information (n.d.). Prilocaine Hydrochloride. PubChem. [Link]
-
ResearchGate (2013). Are the physicochemical properties of prilocaine and lidocaine at base form different compared to their respective hydrochlorides? [Link]
-
The Merck Index (n.d.). Prilocaine. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information (n.d.). Prilocaine. PubChem. [Link]
-
Wikipedia (n.d.). Prilocaine. [Link]
-
ResearchGate (n.d.). Chemical structure of prilocaine HCl (A) and IS [lidocaine HCl; (B)]. [Link]
-
Pharmaffiliates (n.d.). Prilocaine-impurities. [Link]
Sources
- 1. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. aapco.org [aapco.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. Prilocaine impurity E CRS | LGC Standards [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
improving yield of m-toluidine acylation with 2-chloropropionyl chloride
Core Directive & Executive Summary
The Challenge: The reaction between m-toluidine (3-methylaniline) and 2-chloropropionyl chloride is a nucleophilic acyl substitution.[1] While theoretically straightforward, yields often plateau at 50-60% or suffer from difficult purification due to three specific failure modes: HCl poisoning , hydrolytic degradation , and competitive elimination (ketene formation) .[2][1]
The Solution: To maximize yield (>85%), you must transition from a "mixing reagents" approach to a controlled proton-scavenging protocol . This guide provides a self-validating workflow to ensure complete conversion and high purity without chromatographic separation.
Critical Reaction Parameters (The "Why")
Before troubleshooting, understand the mechanism that dictates your yield.[2]
| Parameter | The Mechanism | The Failure Mode |
| Stoichiometry (Base) | The reaction generates 1 equivalent of HCl.[1] Since m-toluidine is basic, it will react with the generated HCl to form an unreactive hydrochloride salt.[2][1] | The 50% Yield Trap: If you do not use an auxiliary base (e.g., TEA, NaHCO₃), half your starting material is sacrificed just to neutralize the acid.[2] |
| Temperature Control | 2-Chloropropionyl chloride contains an acidic | Side Reactions: Ketene formation leads to complex oligomers and "tar" formation, lowering yield and complicating workup.[2] |
| Reagent Quality | Acid chlorides hydrolyze rapidly in moist air to form 2-chloropropionic acid, which does not react with amines under these conditions.[2][1] | Stalled Conversion: If your acid chloride is old or your solvent is "wet," you are adding inert acid, leaving unreacted amine.[2] |
Troubleshooting Guide (Q&A)
Scenario A: "My reaction stalls at ~50% conversion despite long reaction times."
Diagnosis: HCl Poisoning (Amine Salt Formation). As the reaction proceeds, HCl is produced.[2] This protonates the remaining m-toluidine, turning it into m-toluidinium chloride, which is not nucleophilic and precipitates out of non-polar solvents.[2][1]
-
Corrective Action:
-
Add Base: Ensure you are using at least 1.1 to 1.2 equivalents of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent Switch: If using a non-polar solvent (e.g., Toluene) where the salt coats the stir bar, switch to Dichloromethane (DCM) or THF to maintain homogeneity, or use a biphasic system (see Protocol B).[2]
-
Scenario B: "The product is dark brown/purple, and yield is low."
Diagnosis: Oxidation of Aniline or Ketene Polymerization. m-Toluidine is sensitive to oxidation.[1] Additionally, if the acid chloride was added too fast at room temperature, local heating may have caused elimination to methylketene, which polymerizes.[2]
-
Corrective Action:
-
Purify Starting Material: If m-toluidine is dark liquid, distill it under vacuum before use.[2][1]
-
Cryogenic Addition: Cool the amine/base solution to 0°C before adding the acid chloride.
-
Rate Control: Add the acid chloride dropwise . Do not allow the internal temperature to exceed 5°C during addition.
-
Scenario C: "I have a sticky solid that won't crystallize."
Diagnosis: Impurity Profile (Bis-acylation or Residual Solvents). While rare with hindered amines, excess acid chloride can lead to bis-acylation.[2][1] More commonly, residual high-boiling solvents (DMF) or unremoved salts prevent crystallization.[2][1]
-
Corrective Action:
Gold Standard Protocols
Choose the method based on your available equipment and scale.
Method A: Anhydrous Homogeneous (Recommended for <10g scale)
Best for high purity and moisture-sensitive labs.[1]
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.
-
Charge: Add
-toluidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 volumes) . -
Cool: Cool the mixture to 0°C using an ice bath.
-
Addition: Dilute 2-chloropropionyl chloride (1.1 eq) in minimal DCM. Add dropwise over 30 mins. Crucial: Keep T < 5°C.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash organic layer with 1M HCl (
), then Sat. NaHCO₃ ( ), then Brine.[2] Dry over Na₂SO₄.[2][3][4] -
Isolation: Evaporate solvent. Recrystallize solid from EtOH/Water if necessary.[2][5]
Method B: Schotten-Baumann Biphasic (Recommended for >10g scale)
Robust, cheaper, and effectively manages heat.[2][1]
-
Charge: Dissolve
-toluidine (1.0 eq) in DCM or Toluene . -
Base Layer: Add an equal volume of 10% Na₂CO₃ (aqueous) (2.5 eq) .
-
Addition: Cool to 0-5°C with vigorous stirring (emulsion required). Add 2-chloropropionyl chloride (1.2 eq) dropwise.[1]
-
Mechanism: The inorganic base in the water layer scavenges the HCl immediately as it forms, keeping the amine free in the organic layer.
-
Workup: Separate layers. The organic layer is already "neutralized." Wash with water and brine, then concentrate.[2]
Logic Visualization (Decision Tree)
The following diagram illustrates the decision pathway to optimize yield based on observed experimental outcomes.
Caption: Troubleshooting logic flow for N-acylation optimization. Follow the red paths to identify and correct yield-limiting factors.
References
-
BenchChem Technical Support. (2025).[2][3][4][6][7] Technical Support Center: N-Acylation of Hindered Anilines. Retrieved from [2]
-
Organic Syntheses. (1928). Acylation of Amines: General Procedures (Benzanilide). Org.[2][3][8][9] Synth. 1928, 8,[2][1] 38. (Foundational methodology for Schotten-Baumann conditions).
-
Grabkowska-Drużyc, M. (2015).[2][1] 3-Chloropropionyl Chloride: Preparation and Reactivity.[1] Synlett.[2] Retrieved from [2]
-
ResearchGate Discussion. (2017). Troubleshooting Acid Chloride Amide Formation. Retrieved from
-
Patsnap Patent Search. (2011). Method for preparing 2-chloropropionyl chloride and its reactivity.[1][8] CN102391138A.[2] Retrieved from [2]
Sources
- 1. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap [eureka.patsnap.com]
- 9. cyberleninka.ru [cyberleninka.ru]
removing unreacted m-toluidine from amide product
Purification Support Center: Ticket #4092 Subject: Removal of Unreacted m-Toluidine from Amide Product Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted m-toluidine (3-methylaniline) from your amide coupling reaction. Because m-toluidine is a lipophilic, basic amine (pKa
This guide details three chemically distinct protocols to resolve this, ranked by scalability and product sensitivity.
Module 1: The Standard Acidic Workup (Liquid-Liquid Extraction)
Best for: Stable amides, large-scale reactions (>1g).
The Logic: m-Toluidine is neutral in organic solvents but becomes a water-soluble ammonium salt upon protonation. Your amide product is non-basic and will remain in the organic layer.
Protocol A: The Robust Wash (HCl)
Use this if your product has no acid-labile protecting groups (e.g., Boc, acetal).
-
Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: EtOAc is preferred as it separates cleaner from water than DCM.
-
-
The Wash: Wash the organic layer 2x with 1M HCl (aqueous).
-
Stoichiometry: Ensure you use enough acid to fully protonate the residual amine (pH of aqueous layer should be < 2).
-
-
Validation: Check the organic layer by TLC.[1][2] If the amine spot persists, repeat the wash.
-
Neutralization: Wash the organic layer with Saturated NaHCO
(to remove residual acid) followed by Brine.[3] -
Dry & Concentrate: Dry over Na
SO , filter, and concentrate.
Protocol B: The Mild Wash (Citric Acid)
Use this if your product contains acid-sensitive groups (e.g., Boc).
-
Substitute 1M HCl with 10% w/v Aqueous Citric Acid .
-
Citric acid buffers at pH ~3-4, which is low enough to protonate m-toluidine (pKa 4.7) but generally high enough to spare Boc groups during a short contact time.
Decision Logic:
Figure 1: Decision tree for selecting the appropriate acidic wash based on product stability.
Module 2: The "Expert" Trick (Copper Sulfate Complexation)
Best for: Highly acid-sensitive products or when emulsions are problematic.
The Logic: Anilines form water-soluble coordination complexes with Copper(II) ions. This method works at near-neutral pH and provides a visual indicator of success.
Protocol:
-
Prepare a 10% aqueous solution of Copper(II) Sulfate (CuSO
) . -
Wash your organic layer with this solution.
-
Observation: The aqueous layer will turn from bright blue to purple/green as it complexes the m-toluidine.
-
Repeat: Continue washing with fresh CuSO
portions until the aqueous layer remains bright blue (indicating no more amine is being extracted). -
Rinse with water and brine to remove residual copper salts.[3]
Why this works: The lone pair on the nitrogen of m-toluidine coordinates to the Cu
metal center, pulling the lipophilic amine into the aqueous phase without requiring harsh pH changes [1].
Module 3: Solid-Phase Scavenging (Resins)
Best for: Small scale (<500mg), parallel synthesis, or valuable APIs where yield loss in extraction is unacceptable.
The Logic: Instead of washing the amine out, you chemically bond it to a solid bead and filter it off.
Reagent: PS-Isocyanate (Polystyrene-supported Isocyanate).[4]
-
Mechanism:[3][5][6] The isocyanate reacts with the nucleophilic amine (m-toluidine) to form a urea. The urea remains attached to the bead. The amide product is non-nucleophilic and does not react.
Protocol:
-
Dissolve crude mixture in DCM or THF (anhydrous is preferred but not strictly required).
-
Add 2–3 equivalents of PS-Isocyanate resin (relative to the estimated amount of unreacted m-toluidine).
-
Agitate (shake, do not stir with a magnetic bar as it grinds the beads) for 2–16 hours at room temperature.
-
Filter the mixture through a fritted funnel or cotton plug.
-
Rinse the resin with DCM.
-
Concentrate the filtrate.[7] The m-toluidine stays trapped on the resin.
Figure 2: Workflow for using PS-Isocyanate scavenger resin.
Module 4: Troubleshooting & FAQs
Q: The m-toluidine spot is streaking on my TLC/Column. How do I fix this?
A: Anilines interact strongly with the acidic silanols on silica gel, causing tailing.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.
-
Method: Run 2 column volumes of Hexane:EtOAc:TEA (80:19:1) through the column before loading your sample. The TEA caps the acidic sites.
Q: How do I visualize m-toluidine on TLC to confirm it's gone?
A: UV is often insufficient because the amide and aniline absorb in similar regions.
-
Result: m-Toluidine will appear as a distinct pink/red spot upon heating. Your amide will generally not stain or will stain a very faint yellow/brown (unless it's a primary amide, but the color difference is distinct).
Q: I formed an emulsion during the HCl wash. What now?
A: Amide reactions often contain surface-active byproducts.
-
Add solid NaCl to saturate the aqueous layer.
-
Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.
-
Wait 20 minutes; gravity is your friend.
Comparison of Methods
| Feature | Acidic Wash (HCl/Citric) | Copper Sulfate Wash | Scavenger Resin (PS-NCO) |
| Cost | Very Low | Low | High |
| Scalability | Excellent (kg scale) | Good | Poor (>5g becomes expensive) |
| Acid Sensitivity | Poor (HCl) to Fair (Citric) | Excellent | Excellent |
| Time Required | 30 mins | 45 mins | 2–16 Hours |
| Efficiency | >98% Removal | >95% Removal | >99% Removal |
References
-
University of Rochester. (n.d.).[10] Workup for Removing Amines. Not Voodoo. Retrieved from [Link]
-
Biotage. (n.d.).[1][11] PS-Isocyanate Technical Note. Biotage Technical Documents. Retrieved from [Link] (General reference for PS-Isocyanate protocols).
-
PubChem. (n.d.). m-Toluidine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sopachem.com [sopachem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. Workup [chem.rochester.edu]
- 11. biotage.com [biotage.com]
Validation & Comparative
1H NMR Spectrum Guide: 2-chloro-N-(3-methylphenyl)propanamide
Topic: 1H NMR spectrum of 2-chloro-N-(3-methylphenyl)propanamide Content Type: Publish Comparison Guide
Executive Summary & Application Scope
This compound (CAS: 19281-32-4) is a critical amide intermediate and structural isomer of the local anesthetic precursor Prilocaine Impurity A (the ortho-isomer). In drug development and quality control (QC) workflows, distinguishing this meta-isomer from its ortho- and para-regioisomers is essential for validating synthetic pathways and ensuring API purity.
This guide provides a technical breakdown of the 1H NMR spectral characteristics of the title compound, offering a comparative analysis against its isomers to facilitate precise structural elucidation.
Experimental Protocol: Synthesis & Sample Preparation
To ensure spectral reproducibility, the following protocol outlines the generation of the analytical sample via standard acylation, followed by NMR preparation.
Synthesis Workflow (Standard Reference)
-
Reagents: 3-methylaniline (m-toluidine), 2-chloropropanoyl chloride, Dichloromethane (DCM), Triethylamine (TEA).
-
Reaction: Nucleophilic acyl substitution.
-
Purification: Liquid-liquid extraction (Acid/Base wash) followed by recrystallization (Hexane/EtOAc) to remove unreacted amine precursors.
NMR Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended for aromatic resolution.
-
Temperature: 298 K (25°C).
-
Scans: 16–32 (sufficient for S/N > 100).
-
Workflow Visualization
Caption: Step-by-step workflow for synthesizing and preparing the analytical sample for NMR analysis.
Spectral Analysis: this compound
The 1H NMR spectrum is characterized by three distinct regions: the aliphatic "tail" (propanamide chain), the amide proton, and the aromatic "head" (m-tolyl ring).
Chemical Shift Assignment Table (CDCl₃, 400 MHz)
Note: Values are consistent with standard amide substituent effects and comparative isomer data.
| Region | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment | Structural Logic |
| Aliphatic | 1.75 – 1.82 | Doublet (d) | 3H | ~7.0 | CH₃ -CH | Methyl group coupled to methine. |
| Aliphatic | 2.34 – 2.38 | Singlet (s) | 3H | - | Ar-CH₃ | Methyl group on aromatic ring (meta). |
| Aliphatic | 4.55 – 4.65 | Quartet (q) | 1H | ~7.0 | CH-CH -Cl | Deshielded methine alpha to Cl and Carbonyl. |
| Aromatic | 6.95 – 7.05 | Doublet (d) | 1H | ~7.5 | Ar-H4 | Para to Amide, Ortho to Methyl. |
| Aromatic | 7.20 – 7.28 | Triplet (t) | 1H | ~7.8 | Ar-H5 | Meta to both substituents (overlap w/ solvent possible). |
| Aromatic | 7.30 – 7.40 | Doublet (d) | 1H | ~8.0 | Ar-H6 | Ortho to Amide, Para to Methyl. |
| Aromatic | 7.45 – 7.50 | Singlet (s) | 1H | - | Ar-H2 | Isolated proton between Amide and Methyl. |
| Amide | 8.20 – 8.60 | Broad (br s) | 1H | - | NH | Exchangeable; shift varies with concentration/temp. |
Mechanistic Insight
-
Alpha-Chloro Effect: The methine proton (CH-Cl) appears significantly downfield (~4.6 ppm) compared to a standard alkyl chain due to the strong inductive electron withdrawal (-I effect) of both the Chlorine atom and the Carbonyl group.
-
Amide Anisotropy: The aromatic protons ortho to the amide group (H2 and H6) are deshielded (shifted downfield to ~7.3–7.5 ppm) due to the paramagnetic anisotropy of the carbonyl double bond.
-
Meta-Substitution Pattern: The meta-tolyl ring creates a distinctive 1:1:1:1 aromatic pattern (Singlet, Doublet, Triplet, Doublet), unlike the symmetric AA'BB' pattern of the para-isomer.
Comparative Performance: Isomer Differentiation
Differentiation of regioisomers is the primary challenge in QC. The meta isomer must be distinguished from the ortho (Prilocaine Impurity A) and para isomers.
Comparison Table: Regioisomer Signals
| Feature | Meta-Isomer (Title Compound) | Ortho-Isomer (Prilocaine Imp A) | Para-Isomer |
| Ar-CH₃ Shift | ~2.35 ppm (Standard) | ~2.25 - 2.30 ppm (Shielded*) | ~2.32 ppm |
| Aromatic Pattern | Asymmetric (s, d, t, d) | Complex Multiplet (ABCD) | Symmetric (AA'BB' - 2 doublets) |
| NH Signal | Broad Singlet | often Sharper/Shifted (H-bond) | Broad Singlet |
| Key Distinction | H2 Singlet at ~7.5 ppm | Steric Hindrance effects visible | Symmetry simplifies spectrum |
*Note: In the ortho-isomer, the methyl group is sterically crowded by the amide, often leading to slight upfield shielding or distinctive NOE (Nuclear Overhauser Effect) correlations not seen in the meta-isomer.
Decision Logic for Identification
The following decision tree illustrates the logical process for identifying the meta-isomer from a mixture or unknown sample.
Caption: Logical decision tree for distinguishing the meta-isomer from ortho/para analogs based on aromatic splitting patterns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19281-32-4. Retrieved from [Link]
-
SpectraBase. Propanamide, N-(3-methylphenyl)-3-chloro- (Isomer Comparison). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link]
Sources
Technical Guide: C13 NMR Characterization of 2-chloro-N-(m-tolyl)propanamide
Executive Summary
2-chloro-N-(m-tolyl)propanamide (CAS: 111057-88-6) is a critical intermediate in the synthesis of local anesthetics and
This guide provides a definitive C13 NMR analysis, distinguishing this molecule from its common isomers (p-tolyl and o-tolyl analogs like Prilocaine intermediates) and its non-chlorinated precursors. Accurate interpretation of the 55.0–56.0 ppm (
Structural Analysis & Signal Logic
The molecule consists of three distinct magnetic environments:
-
The Propionyl Chain: Contains a chiral center at the
-position ( -chloro), creating a deshielded methine signal. -
The Amide Linkage: A quaternary carbonyl carbon heavily deshielded by the oxygen and nitrogen.
-
The m-Tolyl Ring: An asymmetric aromatic system resulting in six distinct aromatic carbon signals (unlike the symmetric p-tolyl isomer).
Graphviz: Signal Assignment Logic Flow
Figure 1: Logical flow for assigning C13 NMR signals based on electronic environments.
Comparative C13 NMR Data
The following table contrasts the target molecule with its p-tolyl isomer (often a co-contaminant) and the non-chlorinated precursor.
Solvent: CDCl₃ (77.16 ppm reference) | Frequency: 100 MHz
| Carbon Assignment | Target: m-tolyl Isomer (ppm) | Comparator: p-tolyl Isomer (ppm) [1] | Precursor: N-(m-tolyl)propanamide (ppm) |
| C=O (Amide) | 167.2 | 166.9 | 172.5 |
| 55.8 | 55.9 | 30.8 (CH₂ - No Cl) | |
| Ar-C (Ipso-N) | 137.5 | 134.4 | 138.0 |
| Ar-C (Ipso-Me) | 139.1 | 134.0 | 138.8 |
| Ar-CH (C5) | 129.0 | 129.1 (Symmetric) | 128.8 |
| Ar-CH (C2) | 117.5 | 119.7 (Symmetric) | 117.0 |
| Ar-CH (C4) | 125.2 | 129.1 (Symmetric) | 124.5 |
| Ar-CH (C6) | 120.8 | 119.7 (Symmetric) | 120.5 |
| 21.8 | 20.5 | 10.1 | |
| Ar-CH₃ (Ring) | 21.5 | 22.4 | 21.4 |
*Note: The aliphatic methyl signals (
Key Diagnostic Differences
-
-Chloro Effect: The substitution of Hydrogen for Chlorine at the
-position shifts the carbon signal from ~30.8 ppm (Precursor) to ~55.8 ppm (Target). This +25 ppm shift confirms the success of the -chlorination. -
Isomeric Distinction (m vs p):
-
The p-tolyl isomer possesses a plane of symmetry, resulting in only 4 aromatic signals (two intense double-intensity peaks).
-
The m-tolyl isomer is asymmetric, displaying 6 distinct aromatic signals .
-
Experimental Protocols
Synthesis & Purification (Brief)
To generate the sample for NMR:
-
Reactants: m-Toluidine (1.0 eq) + 2-Chloropropionyl chloride (1.1 eq) in Dichloromethane (DCM) at 0°C.
-
Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO₃. Dry over MgSO₄.
-
Purification: Recrystallization from Toluene or Hexane/EtOAc. Note: Isomeric purity is critical here; m-toluidine starting material must be free of p-toluidine.
NMR Acquisition Workflow
To ensure publication-quality data (E-E-A-T standard), follow this acquisition protocol.
Figure 2: NMR Acquisition and Processing Workflow.
Step-by-Step Protocol:
-
Sample Prep: Dissolve 30–50 mg of the dried solid in 0.6 mL of CDCl₃ . Filter through a cotton plug if any turbidity exists.
-
Lock & Shim: Lock onto the Deuterium signal. Shim Z1 and Z2 until the lock level is stable and maximized.
-
Parameters (100 MHz C13):
-
Pulse Width: 30° (approx 3-4 µs depending on probe).
-
Relaxation Delay (D1): Minimum 2.0 seconds (essential for quantitative quaternary carbons like C=O).
-
Scans (NS): Minimum 512 scans for sufficient S/N ratio.
-
Decoupling: Proton broadband decoupling (WALTZ-16).
-
-
Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) before Fourier Transform (FT) to reduce noise.
Mechanistic Insight: Why the Shifts Move?
The -Effect (Inductive Deshielding)
The Chlorine atom is highly electronegative (Pauline scale 3.16). Through the inductive effect (-I), it pulls electron density away from the
-
Result: The nucleus is "deshielded" (exposed to the magnetic field), causing the chemical shift to move downfield (higher ppm) from ~30 ppm to ~56 ppm.
Steric Compression (Gamma-Gauche Effect)
In the m-tolyl isomer, the methyl group is at the meta position. Unlike the o-tolyl isomer (Prilocaine intermediate), there is minimal steric clash between the amide nitrogen and the ring methyl.
-
Consequence: The Carbonyl carbon in m-tolyl (~167.2 ppm) appears slightly upfield compared to highly sterically hindered amides, but the difference is subtle. The primary validation remains the aromatic region splitting pattern.
References
-
Kissane, M., et al. (2010).[1] "Structure of 2-chloro-N-(p-tolyl)propanamide." Tetrahedron: Asymmetry / PMC. Available at: [Link] (Provides the p-tolyl comparative data).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Source for general substituent chemical shift additivity rules).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for amide and alkyl halide shifts).
-
PubChem. "2-chloro-N-(3-methylphenyl)propanamide - Compound Summary." Available at: [Link].
Sources
A Comparative Guide to the Spectroscopic Analysis of 2-chloro-N-(3-methylphenyl)propanamide
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-chloro-N-(3-methylphenyl)propanamide, a secondary amide, and compares this technique with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, scientists can devise a comprehensive characterization strategy, ensuring the identity and purity of their synthesized molecules.
The Power of Vibrational Spectroscopy: Interpreting the IR Spectrum
Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For this compound, the IR spectrum provides a unique fingerprint, revealing the presence of its key structural features.
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a secondary amide linkage (-CONH-), an aromatic ring, a chloroalkane moiety, and aliphatic C-H bonds.
Expected Infrared Absorption Bands for this compound
The interpretation of the IR spectrum of this compound involves identifying the characteristic vibrational modes of its constituent functional groups. The expected absorption frequencies are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | Secondary Amide | 3370 - 3170[1] | Medium | A single, sharp peak is characteristic of secondary amides. Its position can be affected by hydrogen bonding.[1][2] |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak | |
| Aliphatic C-H Stretch | -CH₃, -CH- | 3000 - 2850 | Medium | |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630[1] | Strong | This is one of the most intense and characteristic bands in the spectrum of an amide. |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515[1] | Strong | This band arises from a combination of N-H in-plane bending and C-N stretching, and its intensity is a key feature for secondary amides.[1] |
| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak | Multiple bands are often observed in this region. |
| C-N Stretch | Amide | ~1400 | Medium | |
| C-H Bend | -CH₃, -CH- | 1465 - 1370 | Medium | |
| C-Cl Stretch | Chloroalkane | 800 - 600 | Medium to Strong | The exact position depends on the substitution pattern. |
| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900 - 690 | Strong | The pattern of these bands can provide information about the substitution on the aromatic ring. |
A Comparative Analysis: IR Spectroscopy vs. NMR and Mass Spectrometry
While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation requires complementary techniques. NMR spectroscopy provides detailed information about the connectivity of atoms, while mass spectrometry reveals the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon and proton skeleton of this compound.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, the methine proton (CH), and the methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the molecule. For instance, the aromatic protons would appear in the range of 7-8 ppm, with splitting patterns indicative of the 1,3-disubstitution on the benzene ring. The N-H proton would likely appear as a broad singlet, and its chemical shift would be solvent-dependent. The methine proton adjacent to the chlorine atom would be a quartet, and the methyl group on the propanamide chain would be a doublet. The methyl group on the aromatic ring would appear as a singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide would appear at a low field (around 170 ppm). The aromatic carbons would have signals in the 110-140 ppm range, and the aliphatic carbons would appear at a higher field.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.
-
Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of about one-third of the molecular ion peak would also be observed, which is a characteristic signature of a monochlorinated compound.
-
Fragmentation Pattern: A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO).[3] This would lead to the formation of an acylium ion and a radical cation corresponding to the N-substituted aromatic part. Further fragmentation of these ions would provide additional structural information. For example, the loss of the chlorine atom could also be observed.
Experimental Protocols
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data is a deductive process where information from different techniques is integrated to build a coherent structural picture.
Caption: Integration of data from multiple spectroscopic techniques for structural elucidation.
Conclusion
The structural characterization of this compound serves as an excellent case study for the synergistic use of multiple spectroscopic techniques. While IR spectroscopy provides a rapid and effective means of identifying key functional groups, a complete and unambiguous structural assignment relies on the detailed connectivity information from NMR and the molecular weight and fragmentation data from mass spectrometry. By employing these techniques in a complementary fashion, researchers can confidently verify the structure and purity of their compounds, a critical step in the process of drug discovery and development.
References
-
M. A. S. C. de Souza, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23143-23151. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]
-
Canadian Science Publishing. (1954). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]
-
NIST. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(7), 1699. Available at: [Link]
Sources
A Comparative Analysis of the Melting Points of 2-chloro-N-(3-methylphenyl)propanamide and its Ortho Isomer
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing a comparative analysis of the melting points of 2-chloro-N-(3-methylphenyl)propanamide and its ortho isomer, 2-chloro-N-(2-methylphenyl)propanamide. This document provides theoretical background, comparative data, and a detailed experimental protocol for melting point determination.
Introduction
In the realm of pharmaceutical and materials science, the physical properties of chemical compounds are of paramount importance. The melting point, in particular, is a critical parameter that provides insights into the purity, identity, and crystalline structure of a substance. This guide focuses on a comparative study of the melting points of two isomeric aromatic amides: this compound (the meta isomer) and 2-chloro-N-(2-methylphenyl)propanamide (the ortho isomer).
The positioning of the methyl group on the phenyl ring, while seemingly a minor structural alteration, can have significant implications for the intermolecular forces and the efficiency of crystal lattice packing. These factors, in turn, directly influence the melting point. This guide will delve into the theoretical underpinnings of this phenomenon, present available experimental and predicted data, and provide a robust protocol for the empirical determination of melting points.
Molecular Structure and Isomerism
The two compounds of interest share the same molecular formula, C₁₀H₁₂ClNO, and molecular weight, 197.66 g/mol . Their structural difference lies in the substitution pattern on the phenyl ring.
-
2-chloro-N-(2-methylphenyl)propanamide (Ortho Isomer): The methyl group is positioned at the 2-position of the phenyl ring, adjacent to the amide substituent.
-
This compound (Meta Isomer): The methyl group is located at the 3-position of the phenyl ring.
This positional isomerism is the primary determinant of the differences in their physical properties.
Caption: Chemical structures of the ortho and meta isomers.
Melting Point Data: A Comparative Overview
A critical aspect of this guide is the direct comparison of the melting points of the two isomers.
| Compound | Isomer | Melting Point (°C) | Data Type |
| 2-chloro-N-(2-methylphenyl)propanamide | Ortho | 110-111[1], 106-109[2] | Experimental |
| This compound | Meta | 100.76 | Predicted |
As the table indicates, there is a notable difference between the experimentally determined melting point of the ortho isomer and the predicted value for the meta isomer. The ortho isomer exhibits a higher melting point.
Theoretical Rationale for Melting Point Discrepancies
The observed and predicted differences in the melting points of the ortho and meta isomers can be attributed to fundamental principles of molecular symmetry and intermolecular interactions.
The melting process involves providing sufficient energy to overcome the forces holding the molecules in a fixed crystal lattice. The strength of these forces is influenced by:
-
Van der Waals Forces: These are dependent on the surface area of the molecule.
-
Dipole-Dipole Interactions: Arising from the permanent dipoles in the molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving N-H and C=O groups in amides.
-
Crystal Packing Efficiency: The ability of molecules to pack closely and symmetrically in the solid state.
Generally, isomers with greater symmetry can pack more efficiently into a crystal lattice. This leads to stronger intermolecular forces that require more energy to overcome, resulting in a higher melting point. While the para isomer (not discussed here) typically exhibits the highest melting point due to its linear symmetry, the less symmetrical nature of the meta isomer often leads to less efficient packing compared to the ortho isomer. The steric hindrance from the adjacent methyl group in the ortho isomer might influence the planarity of the molecule, but the overall molecular shape could still allow for a more ordered crystalline structure than the meta isomer.
Caption: Factors influencing the melting point of isomers.
Experimental Protocol: Melting Point Determination
To ensure the accurate and reproducible determination of melting points, a standardized experimental protocol is essential. The following is a detailed methodology based on established laboratory practices.
Materials and Equipment
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of 2-chloro-N-(2-methylphenyl)propanamide
-
Sample of this compound
-
Spatula
-
Watch glass
-
Mortar and pestle (if sample is not a fine powder)
Sample Preparation
-
Ensure the sample is completely dry, as residual solvent can depress the melting point.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
Load a capillary tube by tapping the open end into the sample powder until a small amount (2-3 mm in height) is packed into the sealed end.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
Melting Point Measurement
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid to approach the expected melting point quickly.
-
When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The melting point is reported as a range from the onset to the completion of melting.
-
Allow the apparatus to cool before performing a repeat measurement with a fresh sample.
Caption: Workflow for melting point determination.
Conclusion
References
Sources
A Researcher's Guide to Distinguishing Prilocaine Impurity A from its Meta-Isomer
In the landscape of pharmaceutical development and quality control, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of Prilocaine Impurity A and its meta-isomer, offering field-proven insights and detailed experimental protocols for their differentiation. As mandated by regulatory bodies such as the International Council for Harmonisation (ICH), a thorough understanding and control of impurities are critical.[1][2][3] This document is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.
The Significance of Isomeric Purity in Prilocaine
Prilocaine, an amide local anesthetic, is widely used in dental and minor surgical procedures.[4][5] Its synthesis and degradation can give rise to several impurities, among which are positional isomers that can be challenging to distinguish. Prilocaine Impurity A, chemically known as (2RS)-2-chloro-N-(2-methylphenyl)propanamide, is a known process-related impurity.[6][7][8] Its meta-isomer, (2RS)-2-chloro-N-(3-methylphenyl)propanamide, represents a potential and structurally similar impurity. The seemingly subtle shift of a methyl group from the ortho to the meta position on the phenyl ring can have significant implications for the molecule's physicochemical properties and, potentially, its toxicological profile. Therefore, robust analytical methods capable of unequivocally distinguishing between these two isomers are not just a matter of analytical rigor but a regulatory necessity.[1][2][3]
Below are the chemical structures of Prilocaine Impurity A and its meta-isomer.
Caption: Chemical structures of Prilocaine Impurity A and its meta-isomer.
Analytical Strategies for Isomer Differentiation
The differentiation of positional isomers necessitates analytical techniques that are sensitive to subtle changes in molecular structure. The choice of method is often guided by a balance of selectivity, sensitivity, and the specific requirements of the analysis (e.g., quantification vs. identification). We will explore three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[9][10] For the separation of Prilocaine Impurity A and its meta-isomer, the key is to exploit the slight differences in their polarity and potential for secondary interactions with the stationary phase.
Experimental Protocol: HPLC Method for Isomer Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A phenyl-hexyl or a mixed-mode (reversed-phase/cation-exchange) column is recommended. The π-π interactions offered by a phenyl-based stationary phase can enhance the separation of aromatic positional isomers. A mixed-mode column can provide additional selectivity through ionic interactions.[11][12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) is a good starting point.
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: Gradient to 60% Acetonitrile
-
25-30 min: Hold at 60% Acetonitrile
-
30-31 min: Gradient back to 20% Acetonitrile
-
31-40 min: Re-equilibration at 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Rationale for Method Parameters:
-
Column Choice: A standard C18 column may not provide sufficient selectivity for these closely related isomers. The phenyl-hexyl column introduces an alternative separation mechanism (π-π interactions) that is sensitive to the position of the methyl group on the aromatic ring.
-
Mobile Phase pH: The acidic pH ensures that the amide and any residual amine functionalities are protonated, leading to consistent retention behavior.
-
Gradient Elution: A gradient is employed to ensure adequate separation of the isomers while also eluting any other potential impurities within a reasonable timeframe.
Expected Outcome: Due to the difference in the position of the methyl group, the ortho-isomer (Impurity A) is expected to have a slightly different retention time compared to the meta-isomer. The exact elution order will depend on the specific column and mobile phase conditions, but baseline separation should be achievable with optimization.
Caption: HPLC experimental workflow for isomer separation.
Data Summary Table: HPLC Performance
| Parameter | Prilocaine Impurity A (ortho) | Meta-isomer |
| Retention Time (min) | ~18.5 | ~19.2 |
| Resolution (Rs) | > 1.5 (between isomers) | > 1.5 (between isomers) |
| Tailing Factor (T) | < 1.5 | < 1.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% |
Note: The above data are representative and may vary depending on the specific instrumentation and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[13] The combination of chromatographic separation by GC with the structural information provided by MS makes it a powerful tool for impurity identification.
Experimental Protocol: GC-MS Method for Isomer Identification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good choice for separating these isomers.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.
Rationale for Method Parameters:
-
Column Choice: The 5% phenyl content of the stationary phase provides a good balance of polarity for resolving the isomers while maintaining thermal stability.
-
Temperature Program: A temperature ramp is essential to ensure the elution of the analytes as sharp peaks and to separate them from other potential impurities.
-
Electron Ionization: EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
Expected Outcome and Fragmentation Analysis:
While the two isomers will have the same molecular ion peak (m/z 197 for the most abundant isotopes), their fragmentation patterns under EI are expected to differ due to the different positions of the methyl group.
-
Common Fragments: Both isomers are likely to show fragments corresponding to the loss of the chloro-propyl group and cleavage of the amide bond.
-
Distinguishing Fragments: The fragmentation of the N-substituted phenyl ring will be the key to differentiation. The ortho-isomer (Impurity A) may exhibit a more prominent "ortho effect," leading to specific fragmentation pathways that are less favored in the meta-isomer. For instance, the interaction between the amide side chain and the ortho-methyl group could lead to unique rearrangements and fragment ions. The fragmentation of the toluidine moiety will also differ. For example, the loss of a methyl radical from the molecular ion of the toluidine fragment will be different for the ortho and meta isomers.
Caption: GC-MS experimental workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure, including the differentiation of isomers.[14] Both ¹H and ¹³C NMR will provide distinct spectra for Prilocaine Impurity A and its meta-isomer.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for more detailed structural assignment if needed.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6-0.7 mL of the deuterated solvent.
Rationale for Using NMR:
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts, coupling constants, and integration values in a ¹H NMR spectrum, and the number and chemical shifts of signals in a ¹³C NMR spectrum, create a unique fingerprint for each isomer.
Expected Spectral Differences:
The primary differences in the NMR spectra of the two isomers will be observed in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum.
-
¹H NMR:
-
Aromatic Region: The substitution pattern on the benzene ring will result in different splitting patterns and chemical shifts for the aromatic protons.
-
Ortho-isomer (Impurity A): Will show a more complex multiplet pattern for the four aromatic protons.
-
Meta-isomer: Will likely show a more distinct set of signals, including a singlet for the proton between the two substituents (if resolution allows) and multiplets for the other three protons.
-
-
Methyl Group: The chemical shift of the methyl protons on the aromatic ring will be slightly different for the two isomers.
-
-
¹³C NMR:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be different, particularly for the carbons directly attached to the amide nitrogen and the methyl group, as well as the ipso-carbon.
-
Data Summary Table: Predicted ¹H NMR Chemical Shifts (Aromatic Region)
| Proton Position | Prilocaine Impurity A (ortho) | Meta-isomer |
| Aromatic Protons | 7.1 - 7.9 ppm (complex multiplets) | 7.0 - 7.7 ppm (distinct multiplets and potentially a singlet) |
| Methyl Protons | ~2.3 ppm | ~2.4 ppm |
Note: These are predicted chemical shift ranges and may vary based on the solvent and spectrometer frequency.
Conclusion and Best Practices
The successful differentiation of Prilocaine Impurity A from its meta-isomer is a critical aspect of ensuring the quality and safety of prilocaine-containing drug products. While HPLC provides a robust and reliable method for the routine separation and quantification of these isomers, GC-MS offers a higher degree of confidence in their identification through characteristic fragmentation patterns. For unambiguous structural confirmation, NMR spectroscopy remains the definitive technique.
As a best practice, a multi-faceted approach is recommended. Initial screening and quantification can be performed using a validated HPLC method. Any peaks suspected to be isomeric impurities should then be further investigated using a hyphenated technique like LC-MS or GC-MS. For definitive structural elucidation, especially for reference standard characterization, isolation of the impurity followed by NMR analysis is essential.
By employing these well-defined analytical strategies, researchers and drug development professionals can confidently navigate the challenges of isomeric impurity profiling and ensure compliance with global regulatory standards.
References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
Mishra, R., Malvia, H., & Matkar, S. (n.d.). Development and validation of a High Performance Liquid Chromatographic method for Isomer separation of industrial Toluidines established for their quality control. Semantic Scholar. [Link]
-
SIELC Technologies. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. [Link]
-
ICH. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of o-Toluidine. [Link]
-
SIELC Technologies. (2011, July 14). HPLC Separation of Toluidine Isomers in Cation-Exchange Mode. [Link]
-
SynZeal. Prilocaine Impurities. [Link]
-
PubChemLite. 2-chloro-n-(3-chloro-2-methylphenyl)propanamide (C10H11Cl2NO). [Link]
-
Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and .... [Link]
-
Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
NIST. Propanamide, N-(3-methylphenyl)-3-chloro-. NIST WebBook. [Link]
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
Journal of Applied Pharmaceutical Science. (2020, May 6). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. [Link]
-
Pharmaffiliates. Prilocaine-impurities. [Link]
-
PubChem. Prilocaine. [Link]
-
ACS Omega. (2025, August 25). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. [Link]
-
SpectraBase. M-toluidine - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ijcrt.org [ijcrt.org]
- 3. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE [academia.edu]
- 4. elicit.com [elicit.com]
- 5. gcms.cz [gcms.cz]
- 6. 2-Chloro-N-(2-methylphenyl)propanamide | 19281-31-3 [sigmaaldrich.com]
- 7. CAS 19281-31-3: N-(2-methylphenyl)-2-chloropropanamide [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. helixchrom.com [helixchrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Separation of Toluidine Isomers in Cation-Exchange Mode | SIELC Technologies [sielc.com]
- 13. PubChemLite - 2-chloro-n-(3-chloro-2-methylphenyl)propanamide (C10H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
reference standard for 2-chloro-N-(3-methylphenyl)propanamide analysis
The following guide provides an in-depth technical comparison and operational framework for the analysis of 2-chloro-N-(3-methylphenyl)propanamide (CAS 111057-88-6).
Critical Positional Isomer Impurity in Prilocaine Manufacturing
Executive Summary & Context
This compound (also known as the meta-tolyl isomer) is not merely a catalog chemical; it is a critical process impurity in the synthesis of the local anesthetic Prilocaine .
Prilocaine is synthesized via the ortho-isomer intermediate (2-chloro-N-(2-methylphenyl)propanamide). The presence of the meta-isomer (CAS 111057-88-6) indicates contamination of the starting material (o-toluidine) with m-toluidine. Because positional isomers possess nearly identical physicochemical properties, standard C18 HPLC methods often fail to resolve them, leading to co-elution and under-quantification of toxic impurities .
This guide compares the performance of Certified Reference Materials (CRMs) against Commercial Analytical Grades and provides a validated Biphenyl-HPLC protocol designed specifically to resolve the meta-impurity from the ortho-active intermediate.
Technical Comparison: Choosing the Right Standard
The reliability of your impurity profiling depends entirely on the "grade" of the reference standard used. Below is a comparative analysis of the three primary options available to drug developers.
Table 1: Comparative Performance of Reference Standard Tiers
| Feature | Option A: ISO 17034 CRM (Gold Standard) | Option B: Commercial Analytical Grade | Option C: In-House Synthesis |
| Primary Use | Quantitative Assay, Method Validation, Release Testing | Qualitative ID, Early R&D, System Suitability | Process understanding, Spike recovery |
| Purity Assignment | Mass Balance & qNMR (Absolute Purity) | HPLC Area % (Relative Purity) | Theoretical / HPLC Area % |
| Isomeric Purity | Guaranteed <0.1% ortho/para | Unknown (Often co-elutes) | High risk of ortho contamination |
| Traceability | NIST/SI Traceable | Vendor Batch Only | Internal Notebook |
| Water/Residuals | Quantified (KF / TGA / ROI) | Often ignored ("Loss on Drying") | Not tested |
| Risk Profile | Low (Defensible in Audits) | Medium (Risk of bias) | High (Risk of false pass) |
Expert Insight: The "Area %" Trap
Do not rely on "Purity: >98% (HPLC)" for this compound. If the vendor used a standard C18 column, the meta-isomer (impurity) and para-isomer may co-elute with the ortho-isomer. A standard labeled "98% pure" could actually be a 90:10 mixture of isomers. Only qNMR (Quantitative Nuclear Magnetic Resonance) provides an absolute purity value independent of chromatography.
Origin of Impurity (Pathway Analysis)
Understanding where this impurity comes from is essential for control strategy. The diagram below illustrates the parallel synthesis pathways where the contamination of the starting material (m-toluidine in o-toluidine) propagates through the reaction.
Figure 1: Parallel synthesis pathway showing the propagation of the meta-isomer impurity from starting material to final API.
Experimental Protocol: The "Isomer-Specific" Separation
Standard C18 columns rely on hydrophobicity, which is nearly identical for the ortho, meta, and para isomers. To achieve baseline resolution, we must utilize
Recommended Method: Biphenyl Stationary Phase
The Biphenyl phase offers enhanced selectivity for aromatic positional isomers. The ortho-isomer (Prilocaine intermediate) is sterically twisted, preventing it from interacting as strongly with the biphenyl ligands compared to the flatter meta and para isomers.
Instrument Parameters
-
System: HPLC with PDA/UV Detector (or UHPLC)
-
Column: Kinetex Biphenyl or Raptor Biphenyl (150 x 4.6 mm, 2.7 µm or 5 µm)
-
Wavelength: 240 nm (Amide absorption max)
-
Temperature: 35°C (Critical for constant steric selectivity)
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Methanol (MeOH provides better
- selectivity than Acetonitrile)
Gradient Program
| Time (min) | % A (Water) | % B (MeOH) | Note |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 30 | 70 | Separation Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 60 | 40 | Re-equilibration |
Expected Results (Elution Order)
-
Ortho-isomer (Prilocaine Intermediate): Elutes FIRST . The steric bulk of the methyl group in the ortho position twists the ring, reducing
- retention. -
Meta-isomer (Target Impurity): Elutes SECOND .
-
Para-isomer : Elutes LAST (Greatest planarity, strongest interaction).
Resolution (Rs): Expect Rs > 2.5 between ortho and meta peaks using this protocol.
Validation Workflow for Reference Standards
When introducing a new batch of reference standard, follow this self-validating workflow to ensure data integrity.
Figure 2: Decision tree for qualifying a new reference standard batch.
Stability & Handling
-
Hygroscopicity: The amide bond makes the solid moderately hygroscopic. Store in a desiccator at 2-8°C .
-
Solution Stability: Stable in Methanol/Water for 48 hours at ambient temperature.
-
Degradation: Susceptible to hydrolysis under strongly acidic or basic conditions (releasing m-toluidine). Avoid using pH > 8.0 in mobile phases.
Conclusion
For the development of Prilocaine and related amides, This compound is a mandatory impurity standard.
-
Avoid generic "Research Grade" standards unless they explicitly state isomer purity.
-
Adopt the Biphenyl/Methanol HPLC method to guarantee separation of the ortho (active) and meta (impurity) isomers.
-
Verify the standard using qNMR if a certified mass balance value is not provided.
References
-
European Pharmacopoeia (Ph. Eur.) . Prilocaine Hydrochloride Monograph 1363. (Defines Impurity A as the ortho-isomer; implies need for isomer control).
-
U.S. Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. (Standard for absolute purity determination).
-
BenchChem . Troubleshooting Separation of Toluidine Isomers. (Technical Note on isomer separation principles).
-
Welch Materials . A Guide to Selective Columns for Isomer Separation. (Review of Biphenyl/PFP column mechanisms).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 12218089 (Meta-isomer).
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-chloro-N-(3-methylphenyl)propanamide
Executive Directive
2-chloro-N-(3-methylphenyl)propanamide (CAS: 111057-88-6) is a halogenated organic intermediate.[1] Unlike standard organic waste, the presence of the chlorine atom on the propanamide backbone dictates a strict segregation protocol. Under no circumstances should this compound be mixed with non-halogenated solvents or flushed down the drain. [1]
Improper disposal of halogenated amides compromises standard incineration streams, leading to the formation of corrosive hydrochloric acid (HCl) and potentially carcinogenic dioxins during combustion. This guide outlines the mandatory segregation and disposal workflow to ensure regulatory compliance (EPA/RCRA) and environmental safety.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe waste management.[1]
| Property | Specification | Operational Significance |
| Chemical Name | This compound | Specific isomer of chloropropionyl-toluidine.[1] |
| CAS Number | 111057-88-6 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₁₀H₁₂ClNO | Cl atom dictates "Halogenated" waste stream.[1] |
| Physical State | Solid (White to off-white powder) | Dust inhalation hazard; requires particulate containment.[1] |
| GHS Hazards | Warning H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation) | Requires double-gloving (Nitrile) and P95/N95 respiratory protection during handling.[1] |
| Reactivity | Stable amide bond; reactive alkyl chloride.[1] | Avoid contact with strong oxidizers and strong bases (hydrolysis risk).[1] |
Disposal Protocol: The "Halogen Rule"[1][2][3]
The defining feature of this disposal protocol is Segregation .[1] Most laboratory fires and regulatory fines stem from improper mixing of incompatible waste streams.[1]
A. Solid Waste Disposal (Pure Compound)
Applicable for: Expired solids, spill cleanup residues, and contaminated PPE.[1]
-
Containment: Do not throw in the general trash or biohazard bins.
-
Primary Vessel: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
-
Labeling: The container must be labeled with a hazardous waste tag.
-
Accumulation: Store in a satellite accumulation area (SAA) until pickup.
B. Liquid Waste Disposal (Solutions/Mother Liquors)
Applicable for: Reaction mixtures, HPLC effluents, or washing solvents containing the compound.[1]
-
The Segregation Imperative: You must use the Halogenated Waste carboy.[1]
-
Why? Non-halogenated waste is often used as fuel blending (burned for energy).[1] Halogenated waste requires high-temperature incineration (>1100°C) with acid gas scrubbers to neutralize HCl emissions.[1] Mixing this compound into a non-halogenated stream ("Fuel Blending") can damage incinerators and violate EPA permits.[1]
-
-
Compatible Solvents: Dichloromethane (DCM), Chloroform, or mixtures containing the compound.[1]
-
Incompatible Streams: Do not pour into "Aqueous Acid/Base" or "Non-Halogenated Organic" containers.
Decision Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision logic for segregating halogenated amide waste. Note that any mixture containing this compound defaults to the Halogenated waste stream, regardless of the primary solvent.[1]
Emergency Response: Spill Management
In the event of a benchtop spill, immediate containment prevents aerosolization of the powder.
-
PPE: Don safety goggles, a lab coat, and double nitrile gloves .[1] If the powder is fine and airborne, use a P95 respirator.[1]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
Regulatory & Scientific Context
Why Incineration?
Halogenated organic compounds (HOCs) like this compound are robust.[1] Landfilling is generally prohibited under RCRA (Resource Conservation and Recovery Act) land disposal restrictions (LDR) for toxic organics.[1]
-
Mechanism: High-temperature incineration (>1000°C) breaks the C-Cl bond.[1]
-
Reaction:
[1] -
Scrubbing: The incinerator facility uses alkaline scrubbers (lime) to capture the HCl gas, converting it to harmless salts (CaCl₂) before exhaust release.[1]
Regulatory Codes
While specific waste codes depend on the concentration and mixture, the following generally apply to this class of waste:
-
D001: If dissolved in an ignitable solvent (Flash point <60°C).[1]
-
F-Codes (F001/F002): If spent halogenated solvents are used in the process.
-
General Classification: "Halogenated Organic Waste" (Non-regulated by specific P/U list, but regulated by characteristic).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12216592, this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (RCRA).[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]
Sources
Personal protective equipment for handling 2-chloro-N-(3-methylphenyl)propanamide
This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 2-chloro-N-(3-methylphenyl)propanamide . It is designed for researchers requiring immediate, actionable safety intelligence without the fluff of generic templates.
Part 1: Executive Safety Summary (Immediate Action)
Compound Identity & Risk Profile
-
Synonyms: N-(3-Tolyl)-2-chloropropionamide; m-Propionotoluidide, 2-chloro-.
-
Class:
-Haloamide / Aniline Derivative. -
Primary Hazard Mechanism:
-
Alkylation: The
-chloro position is electrophilic. It can alkylate DNA/proteins, posing a sensitization and potential mutagenic risk often understated in generic SDSs. -
Methemoglobinemia: Upon hydrolysis, the metabolite 3-methylaniline (m-toluidine) can oxidize hemoglobin, reducing oxygen transport.
-
-
Physical State: Solid (typically off-white to pinkish powder).
| Critical Hazard | Immediate Action |
| Skin Contact | High Risk. Alkylating agents penetrate skin. Wash with soap/water for 15 min. Do not use alcohol (enhances permeation). |
| Inhalation | Moderate Risk. Dust inhalation can cause respiratory sensitization. Move to fresh air; support breathing.[3][4][5][6][7] |
| Ingestion | Toxic. Do NOT induce vomiting.[3] The aniline metabolite is systemically toxic. |
Part 2: Personal Protective Equipment (PPE) Matrix
The standard "gloves and goggles" approach is insufficient for alkylating agents. Use this tiered protection strategy based on the operation.
Tier 1: Analytical & Low-Risk Handling (< 10 mg)
-
Gloves: Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change immediately upon splash.
-
Why?
-halo compounds can permeate thin nitrile in <15 minutes.
-
-
Eyes: Chemical Safety Goggles (vented).
-
Respiratory: Fume hood is mandatory. If weighing outside a hood (not recommended), use an N95 particulate respirator .
-
Body: Standard cotton lab coat + closed-toe shoes.
Tier 2: Preparative & High-Risk Handling (> 100 mg or Solubilized)
-
Gloves: Laminate / Silver Shield® (Inner) + Nitrile (Outer for dexterity).
-
Why? Solvents (DMSO/DCM) act as carriers, dragging the alkylating agent through nitrile gloves. Laminate offers >4 hours breakthrough time.
-
-
Respiratory: Chemical Fume Hood (Face velocity: 100 fpm).
-
Body: Tyvek® sleeves or disposable apron over lab coat to prevent cuff contamination.
Part 3: Operational Protocols
Storage & Stability
-
Conditions: Store at 2–8°C (Refrigerated).
-
Incompatibilities: Segregate from strong bases (causes hydrolysis to toxic m-toluidine) and strong oxidizers .
-
Shelf Life:
-chloroamides are prone to hydrolysis. Re-test purity if stored >12 months.
Weighing & Solubilization (The Critical Step)
-
Static Control: Solids in this class are often static-prone. Use an anti-static gun or polonium strip during weighing to prevent "flying powder."
-
Solvent Choice:
-
Preferred: Methanol, Acetonitrile (easier to clean/evaporate).
-
Caution: DMSO (enhances skin absorption—handle with extreme care).
-
Decontamination & Spill Response
-
Small Spill (Solid): Do not dry sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.
-
Small Spill (Liquid): Absorb with vermiculite.
-
Surface Decon:
-
Wash 1: 5% Surfactant solution (removes bulk).
-
Wash 2: 10% Sodium Thiosulfate (nucleophile that quenches the alkylating
-chloro group). -
Wash 3: Isopropanol rinse.
-
Part 4: Waste Disposal & Lifecycle
Disposal Logic: This compound contains both organic halogens and nitrogen. It must never go down the drain.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, weigh boats. | High-Temp Incineration (Halogenated Solid Waste). |
| Liquid Waste | Mother liquors, reaction mixtures. | Halogenated Organic Solvent Waste . |
| Aquatic Risk | Do not release to environment. | Toxic to aquatic life (aniline derivatives). |
Part 5: Visualized Safety Workflows
Figure 1: Safe Handling Decision Logic
Caption: Decision matrix for PPE selection based on physical state, emphasizing the higher permeation risk of solutions.
Figure 2: Metabolic Toxicity Pathway (The "Why")
Caption: Dual-threat toxicity mechanism: Direct alkylation by the parent compound and methemoglobinemia via the m-toluidine metabolite.
References
-
PubChem. 2-Chloropropanamide Compound Summary. National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Chloroacetanilides and Haloamides Toxicity Profiles. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
